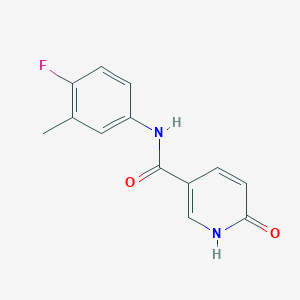![molecular formula C15H19N3O3S B2861814 2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone CAS No. 455317-45-0](/img/structure/B2861814.png)
2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, imidazole shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Analytical Techniques and Synthesis
Procedures have been developed for determining 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride, an active component of Afobazol, and its potential impurities using capillary zone electrophoresis and ligand-exchange capillary electrophoresis. This showcases the compound's relevance in analytical chemistry for quality control of pharmaceutical preparations (I. V. Burykin et al., 2014).
Antimicrobial Activity
The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, including a process involving the reaction of ethoxycarbonylhydrazones with 2-morpholinoethanamine, led to compounds with antimicrobial activities. This highlights the potential for developing antimicrobial agents using derivatives of 2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone (D. Sahin et al., 2012).
Anticancer Research
Some new 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives were synthesized and investigated for their anticancer activities, emphasizing the compound's utility in developing potential anticancer agents (L. Yurttaş et al., 2013).
Corrosion Inhibition
The synthesized benzimidazole derivatives, including 2-(1-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)phenol, showed significant corrosion inhibition efficiency for N80 steel in hydrochloric acid, demonstrating the compound's application in industrial corrosion protection (M. Yadav et al., 2016).
Chemical Synthesis and Reactions
Aminomethylation of imidazoheterocycles with morpholine, including benzo[d]imidazol variants, underlines the compound's applicability in organic synthesis, providing a new methodology for the synthesis of aminomethylated derivatives under mild conditions (Susmita Mondal et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-21-11-3-4-12-13(9-11)17-15(16-12)22-10-14(19)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNXWWWZOQGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

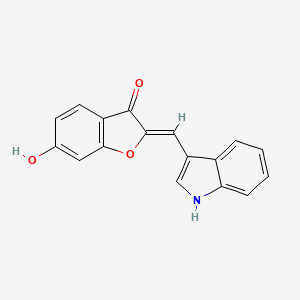

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
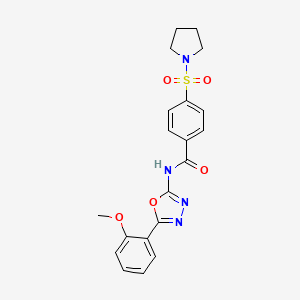
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)
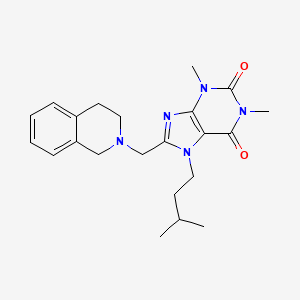
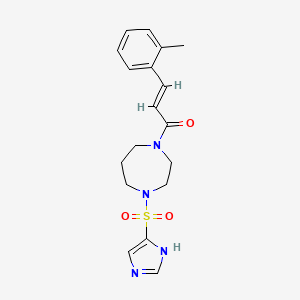
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)
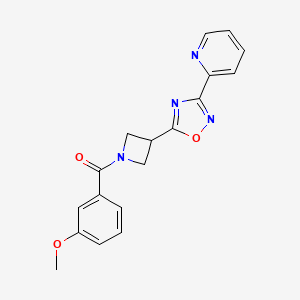
![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)
